molecular formula C11H8ClNO3S B1423690 2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1232801-51-2

2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1423690
M. Wt: 269.7 g/mol
InChI Key: JFTPBEZDYSGECQ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams or 3D models.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants and products, the reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes chemical properties like acidity/basicity, reactivity with common reagents, and stability.


Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds structurally related to "2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid" have been synthesized and evaluated for their antibacterial properties. For example, N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and shown to be potential antibacterial agents against both gram-negative and gram-positive bacteria. These compounds displayed significant bioactivity, with some showing superior activity compared to standard antibiotics like ciprofloxacin against certain bacterial strains (S. Z. Siddiqui et al., 2014) [https://consensus.app/papers/synthesis-pharmacological-evaluation-molecular-docking-siddiqui/06c4310244255df88c1e7cfd457d0130/?utm_source=chatgpt].

Antioxidant Potential

The antioxidant potential of compounds containing chlorophenoxy and thiazole groups has been investigated. 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a compound with a similar structure, demonstrated significant antioxidant activity in various assays, suggesting its potential to mitigate oxidative stress by inducing endogenous defense systems (N. Shehzadi et al., 2018) [https://consensus.app/papers/scavenging-endogenous-defence-system-inducing-shehzadi/22d06585cfbf5966ac0bcefc5e341b6c/?utm_source=chatgpt].

Synthesis and Biological Evaluation

Thiazole derivatives have been synthesized and evaluated for their biological activities, including antithrombotic properties. For instance, 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives were identified and synthesized, displaying good in vivo activity as antithrombotic agents. These findings underscore the therapeutic potential of thiazole derivatives in managing thrombotic disorders (J. S. R. Babu et al., 2016) [https://consensus.app/papers/synthesis-biological-evaluation-22chlorophenyl-babu/ee20c21f4f47575bb94e9fb9f1193198/?utm_source=chatgpt].

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, recommended protective measures, and procedures for handling spills or leaks.


Future Directions

This could involve potential applications of the compound, areas for further research, or improvements to its synthesis.


properties

IUPAC Name

2-(2-chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c1-6-9(10(14)15)17-11(13-6)16-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTPBEZDYSGECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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